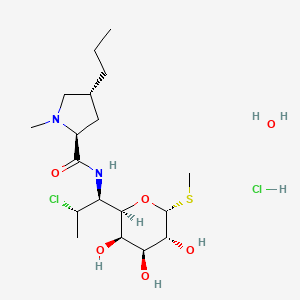

Hidrocloruro de clindamicina monohidratado

Descripción general

Descripción

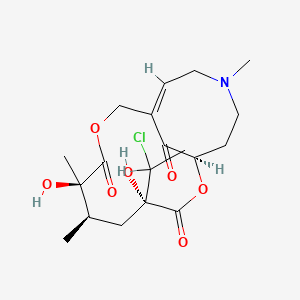

El clorhidrato de clindamicina alcoholato es un derivado de la clindamicina, un antibiótico lincosamida derivado de la lincomicina. La clindamicina se usa ampliamente para tratar diversas infecciones bacterianas, incluidas las causadas por bacterias anaerobias, estreptococos, estafilococos y neumococos . El clorhidrato de clindamicina alcoholato se utiliza a menudo como intermedio en la síntesis de otros derivados de la clindamicina.

Mecanismo De Acción

El clorhidrato de clindamicina alcoholato ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S de las bacterias, interrumpiendo la reacción de transpeptidación e inhibiendo la elongación temprana de la cadena . Este mecanismo es similar al de las macrólidas .

Aplicaciones Científicas De Investigación

El clorhidrato de clindamicina alcoholato tiene varias aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Clindamycin Hydrochloride Monohydrate has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli . It interacts with the 50S ribosomal subunit in bacteria, inhibiting protein synthesis .

Cellular Effects

Clindamycin Hydrochloride Monohydrate has been shown to decrease the production of certain toxins in bacteria, such as Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), or alpha-haemolysin (Hla) . This can influence cell function and impact cellular metabolism.

Molecular Mechanism

The mechanism of action of Clindamycin Hydrochloride Monohydrate involves binding to the 50S ribosomal subunit in bacteria, which inhibits protein synthesis . This prevents the bacteria from growing and reproducing.

Temporal Effects in Laboratory Settings

The effects of Clindamycin Hydrochloride Monohydrate can change over time in laboratory settings. For example, resistance to Clindamycin Hydrochloride Monohydrate can develop through enzymatic methylation of the antibiotic binding site in the 50S ribosomal subunit .

Metabolic Pathways

Clindamycin Hydrochloride Monohydrate is involved in the protein synthesis pathway in bacteria, where it inhibits the process by binding to the 50S ribosomal subunit .

Subcellular Localization

The subcellular localization of Clindamycin Hydrochloride Monohydrate is at the ribosomes in bacteria, where it binds to the 50S subunit .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del clorhidrato de clindamicina alcoholato implica varios pasos:

Reacción de cloración: El clorhidrato de clindamicina se somete a una reacción de cloración con un reactivo de Vilsmeier para formar una mezcla de reacción que contiene producto crudo de clorhidrato de clindamicina.

Hidrólisis y extracción: La mezcla de reacción se somete a hidrólisis, extracción y concentración para obtener clindamicina de álcali libre.

Formación de sal: El álcali libre de clindamicina se hace reaccionar en una solución de etanol-agua para formar clorhidrato de clindamicina alcoholato.

Desalcoholización: Finalmente, el clorhidrato de clindamicina alcoholato se desalcoholiza para obtener clorhidrato de clindamicina.

Métodos de producción industrial

Los métodos de producción industrial para el clorhidrato de clindamicina alcoholato implican el uso de carbonato de triclorometil dual o cloroformiato de triclorometil metilo y amida para preparar el agente cloroftálico intermedio . Este método ofrece alta pureza del producto, alto rendimiento y un procesamiento posterior más fácil en comparación con los métodos tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de clindamicina alcoholato se somete a varias reacciones químicas, que incluyen:

Reacción cetal: Se utiliza para preparar compuestos de condensación de 3.4-clindamicina mediante la protección selectiva de hidroxilo.

Reacción fosfatídica: Implica el uso de oxicloruro de fósforo como agente fosfatídico y carbonato de potasio anhidro como agente de unión de ácido para formar fosfato de clindamicina.

Reactivos y condiciones comunes

Reacción cetal: Requiere reactivos de protección selectiva de hidroxilo.

Reacción fosfatídica: Utiliza oxicloruro de fósforo, carbonato de potasio anhidro, dimetilaminopiridina y cloruro de benciltrietilamonio.

Principales productos formados

Fosfato de clindamicina: Formado a través de la reacción fosfatídica.

Comparación Con Compuestos Similares

Compuestos similares

Lincomicina: El compuesto padre del que se deriva la clindamicina.

Amoxicilina: Un antibiótico de tipo penicilina utilizado para tratar infecciones bacterianas.

Doxiciclina: Un antibiótico tetraciclina utilizado para una amplia gama de infecciones.

Singularidad

El clorhidrato de clindamicina alcoholato es único por su alta eficacia contra las bacterias anaerobias y su capacidad de uso en pacientes alérgicos a la penicilina . También tiene un espectro de actividad relativamente estrecho, lo que lo hace adecuado para tratamientos específicos .

Propiedades

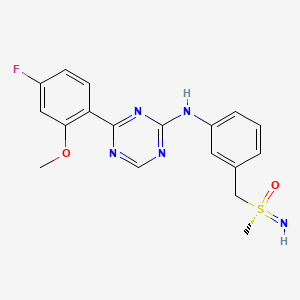

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-WNNJHRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58207-19-5 | |

| Record name | Clindamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

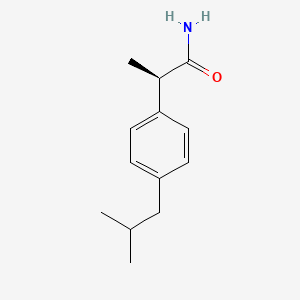

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

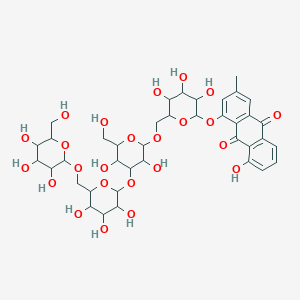

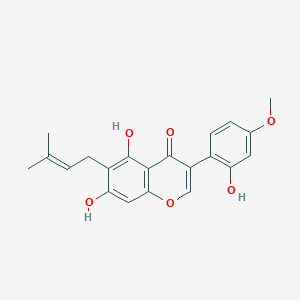

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

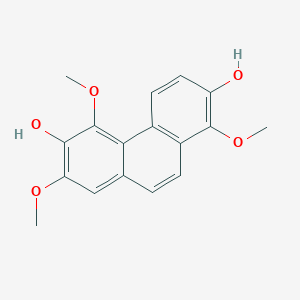

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)